molecular formula C12H11N3 B1314988 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile CAS No. 23198-55-2

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No. B1314988
CAS RN: 23198-55-2
M. Wt: 197.24 g/mol
InChI Key: WOFAIVGOIVCZJJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile is a reactant used in the synthesis of hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied . In the molecule, the five- and six-membered rings form a dihedral angle of 68.41 (16)°. The aldehyde group is nearly coplanar with the pyrazole ring [C-C-C-O torsion angle = -0.4 (5)°]. The three-dimensional architecture is sustained by weak C-H⋯O and C-H⋯π interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile have been analyzed . The molecular formula is C12H12N2O and the molecular weight is 200.24 g/mol .

Scientific Research Applications

  • Field : Coordination Chemistry

    • Application : It is a precursor to a variety of ligands that are widely studied in coordination chemistry .
  • Field : Medicinal Chemistry

    • Application : It has been used in the synthesis of compounds with antipromastigote activity .
    • Method : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound derived from it .
    • Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (-9.8 kcal/mol) .
  • Field : Organic Chemistry

    • Application : It has been used in the synthesis of new series of pyrazole-4-carbonitrile derivatives .
    • Method : Aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde afforded 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
    • Results : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
  • Field : Organic Chemistry

    • Application : It has been used in the one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile .
    • Method : One-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium and further dehydration of oxime using a catalytic amount of orthophosphoric acid .
    • Results : The method is metal-free, cost-effective, atom efficient with excellent yield (98–99%). This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursor (nitriles) .
  • Field : Material Science

    • Application : It has good barrier properties and can be used in the synthesis of polymer materials, dyes, and coatings .
  • Field : Organic Chemistry
    • Application : It has been used in the preparation of N-1-substituted derivatives having antibacterial activity .

Safety And Hazards

When handling 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Adequate ventilation should be ensured and dust formation should be avoided. The compound should be stored in a tightly closed container in a dry and well-ventilated place .

properties

IUPAC Name

3,5-dimethyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAIVGOIVCZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480513
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS RN

23198-55-2
Record name 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Senthamarai, VG Chandrashekhar, N Rockstroh… - Chem, 2022 - cell.com
Functionalized (hetero)aromatic compounds are indispensable chemicals widely used in basic and applied sciences. Among these, especially aromatic aldehydes, ketones, carboxylic …
Number of citations: 26 www.cell.com

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